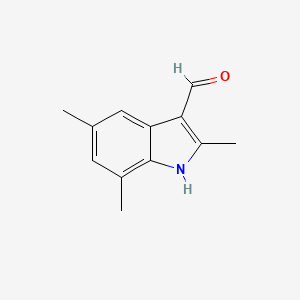
3-(Thiophen-2-ylmethoxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophen-2-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and thiophene functionalities allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:
Formation of Thiophen-2-ylmethanol: This can be achieved by the reduction of thiophen-2-ylmethanol using a reducing agent such as lithium aluminum hydride.
Etherification: The thiophen-2-ylmethanol is then reacted with benzaldehyde in the presence of a base like potassium carbonate and a phase transfer catalyst to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
3-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 3-(Thiophen-2-ylmethoxy)-benzoic acid.
Reduction: 3-(Thiophen-2-ylmethoxy)-benzyl alcohol.
Substitution: 5-Bromo-3-(thiophen-2-ylmethoxy)-benzaldehyde.
科学的研究の応用
3-(Thiophen-2-ylmethoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways involving thiophene derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It can be used in studies investigating the biological activity of thiophene-containing compounds, including their potential as antimicrobial or anticancer agents.
作用機序
The mechanism of action of 3-(Thiophen-2-ylmethoxy)-benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
類似化合物との比較
Similar Compounds
Thiophen-2-ylmethanol: Lacks the benzaldehyde moiety but shares the thiophene functionality.
Benzaldehyde: Lacks the thiophene moiety but shares the aldehyde functionality.
3-(Thiophen-2-yl)-benzaldehyde: Similar structure but without the methoxy linkage.
Uniqueness
3-(Thiophen-2-ylmethoxy)-benzaldehyde is unique due to the presence of both the thiophene and benzaldehyde functionalities, which confer a combination of electronic properties and reactivity that is not found in the individual components. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields.
特性
IUPAC Name |
3-(thiophen-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZXXPEJWPGLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














